
BrC1=NOC(C1)NC(OC(C)(C)C)=O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BrC1=NOC(C1)NC(OC(C)(C)C)=O is a useful research compound. Its molecular formula is C8H13BrN2O3 and its molecular weight is 265.107. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Properties and Aging of Light-Absorbing Secondary Organic Aerosol
Research has highlighted the significance of brown carbon (BrC) in atmospheric science, particularly its potential to affect the atmospheric radiation balance. Studies have shown that BrC is prevalent in the atmosphere, motivating numerous laboratory and field studies to understand the relationship between chemical composition and optical properties of BrC. Experiments have investigated the effects of various volatile organic carbon (VOC) precursors, NOx concentrations, photolysis time, and relative humidity on the light absorption of selected secondary organic aerosols (SOA), finding that light absorption, especially of aromatic SOA, increases with NOx concentration at moderate relative humidity and for the shortest photolysis aging times (Liu et al., 2016).
Formation of Secondary Brown Carbon in Biomass Burning Aerosol Proxies
Another study focused on the nighttime aging of BrC aerosols and its optical properties, demonstrating that transformations driven by reactions with the NO3 radical form new absorbing species, leading to significant absorption enhancement over the UV-visible range. This study identifies nitrated organic compounds, particularly nitroaromatics, as the main products contributing to the enhanced light absorption in secondary BrC, indicating an important source of secondary BrC with pronounced effects on atmospheric chemistry and air pollution (Li et al., 2019).
Relationship Between Oxidation Level and Optical Properties of Secondary Organic Aerosol
Further investigation into the correlations between oxidation level and optical properties of SOA has been conducted. This study generated SOA through OH oxidation of various precursors in the absence of NOx, characterizing the chemical composition and calculating the mass-specific absorption cross sections (MAC) and refractive indices. The findings revealed that SOA absorption properties are significantly influenced by the precursor type and oxidation level, suggesting that SOA may contribute substantially to atmospheric BrC under certain conditions (Lambe et al., 2013).
Propiedades
IUPAC Name |
tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O3/c1-8(2,3)13-7(12)10-6-4-5(9)11-14-6/h6H,4H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJVZLOHRZADJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=NO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
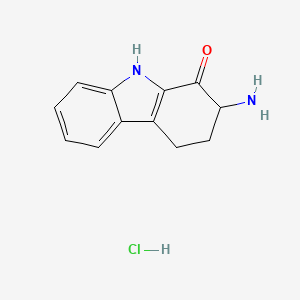
![2-Chloro-N-(5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl)propanamide](/img/structure/B2522985.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2522987.png)
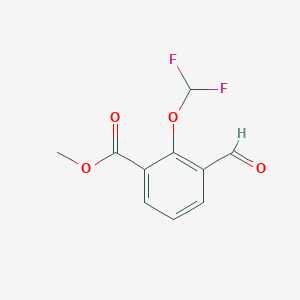
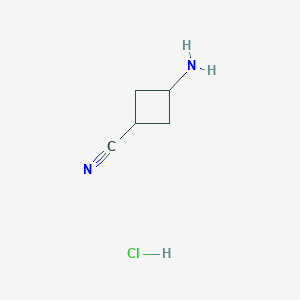

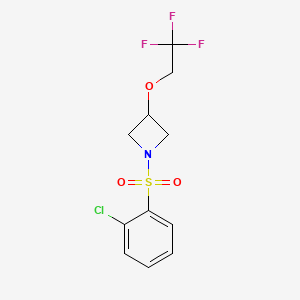
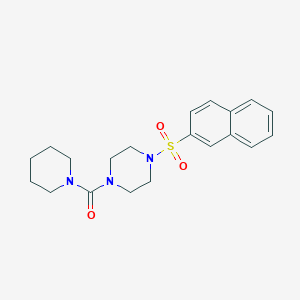

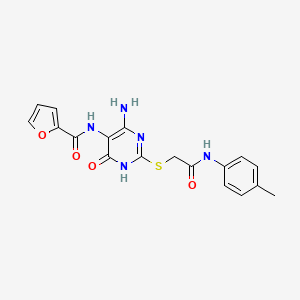

![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)
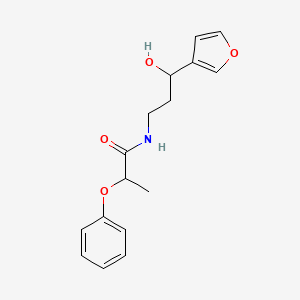
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)
